tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzothiazole moiety, and a tert-butyl ester group
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of biologically active compounds .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of biologically active compounds , which suggests that they may affect various biochemical pathways.
Result of Action
It’s known that similar compounds are used in the synthesis of biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the piperidine intermediate.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds such as crizotinib.
Uniqueness
Tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the benzothiazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-12-6-7-13(2)16-15(12)20-17(25-16)23-14-8-10-21(11-9-14)18(22)24-19(3,4)5/h6-7,14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMTHPQZCWWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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